N-(2-Ethoxyphenyl)-N-propylamine
Description
Contextualization of N-Alkylated Arylamines in Chemical Sciences
N-alkylated arylamines are a significant class of organic compounds characterized by an amino group attached to an aromatic ring, where one or both hydrogen atoms of the amino group are replaced by alkyl substituents. byjus.com These structures are fundamental building blocks in a vast array of chemical applications. Their importance is rooted in their utility as intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. byjus.comresearchgate.net The carbon-nitrogen (C-N) bond is a ubiquitous feature in organic and biological molecules, and the amine functional group is present in a large number of bulk and fine chemicals. nih.gov
The synthesis of N-alkylated arylamines is a core focus in organic chemistry. byjus.com Traditional methods often involve the use of alkyl halides as alkylating agents, though this approach can be problematic due to potential over-alkylation and the generation of waste. byjus.com Consequently, modern synthetic chemistry is increasingly focused on developing more sustainable and efficient catalytic methods. byjus.com These newer strategies employ alternative alkylating agents like alcohols and carboxylic acids, or utilize different nitrogen sources such as nitroarenes and nitriles to streamline reactions. byjus.comresearchgate.net The reactivity of these compounds is heavily influenced by the nature of both the aryl and alkyl groups, allowing for fine-tuning of their chemical and physical properties for specific applications. acs.orgchemicalbook.com
The N-alkylation of amines is a key step in many multi-step synthetic sequences. researchgate.net The process of N-dealkylation, the removal of an N-alkyl group, is also a critical transformation, providing routes to a wide range of important chemicals and playing a role in the metabolism of xenobiotics. nih.gov
Significance and Emerging Research Trajectories for N-(2-Ethoxyphenyl)-N-propylamine
This compound is a specific example of a non-symmetrical, or mixed, tertiary alkylarylamine. Its structure consists of a propyl group and a 2-ethoxyphenyl group attached to a central nitrogen atom. While extensive, dedicated research on this compound itself is not widely documented in publicly available literature, its significance can be inferred from its classification as an N-alkylated arylamine.
Chemicals of this class are recognized as crucial building blocks and organic intermediates for constructing bioactive molecules and industrial materials. researchgate.net Research in this area often focuses on the development of novel synthetic methodologies. For instance, iron-catalyzed reactions have been explored for the synthesis of non-symmetric tertiary aromatic amines from carboxylic acids and nitroarenes, highlighting the ongoing effort to create versatile and efficient synthetic routes with broad functional group compatibility under mild conditions. researchgate.net
The trajectory for compounds like this compound is tied to the broader advancements in N-alkylation chemistry. acs.org Its utility likely lies in its potential as a precursor or an intermediate in the synthesis of more complex molecules in medicinal chemistry and materials science. The specific arrangement of the ethoxy group at the ortho-position of the phenyl ring, combined with the N-propyl substituent, offers a unique steric and electronic profile that can be exploited in targeted organic synthesis.
Review of Structural Analogues and Related Chemical Entities
The chemical properties and reactivity of this compound can be understood by comparing it to its structural analogues. These analogues can be categorized by variations in the aromatic substituent or the alkyl chains.
Aniline (B41778) and its Derivatives: The parent structure, aniline (C₆H₅NH₂), is the simplest aromatic amine. chemicalbook.comnih.gov It is a colorless to brownish oily liquid that serves as a foundational compound for a vast range of more complex chemicals. chemicalbook.comnih.gov Introducing alkyl groups to the nitrogen atom, as in N-alkylanilines, significantly alters the compound's properties. acs.org
Analogues with Different Alkyl Groups: A close analogue is dipropylamine, a secondary amine with two propyl groups. nih.gov Comparing this compound to analogues with different alkyl chains (e.g., N-ethyl or N-butyl groups) would reveal trends in physical properties like boiling point and solubility, which are influenced by molecular weight and intermolecular forces.
Positional Isomers of the Aryl Substituent: The position of the ethoxy group on the phenyl ring is critical. The "ortho" (2-position) placement in this compound creates a different steric and electronic environment compared to its isomers, N-(3-ethoxyphenyl)-N-propylamine (meta) and N-(4-ethoxyphenyl)-N-propylamine (para). For example, N-(4-Ethoxybenzyl)-2-propanamine is a known structural relative with the ethoxy group in the para position. bldpharm.com These positional differences can dramatically affect the molecule's reactivity and its ability to interact with other molecules or biological targets.
Analogues with Different Aryl Substituents: Replacing the ethoxy group with other functionalities, such as a methoxy (B1213986) or a hydroxyl group, would also create a family of related compounds. The electronic nature of these substituents (whether they are electron-donating or electron-withdrawing) has a profound impact on the basicity of the nitrogen atom and the reactivity of the aromatic ring.
The study of these analogues is crucial for understanding structure-activity relationships, a fundamental concept in fields like drug discovery and materials science, where small molecular modifications can lead to significant changes in function.
Data Tables
Table 1: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Physical Properties |
| Aniline | C₆H₇N | 93.13 | Melting Point: -6 °C; Boiling Point: 184 °C; Slightly soluble in water. chemicalbook.comnih.gov |
| Dipropylamine | C₆H₁₅N | 101.19 | Clear, colorless liquid with an ammonia-like odor; Less dense than water. nih.gov |
| N-(4-Ethoxybenzyl)-2-propanamine | C₁₂H₁₉NO | 193.29 | Data not widely available, listed as a research chemical. bldpharm.com |
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-N-propylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-9-12-10-7-5-6-8-11(10)13-4-2/h5-8,12H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWYHJBKZRGSLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC=C1OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for N 2 Ethoxyphenyl N Propylamine and Its Derivatives
Advanced and Sustainable Synthesis Protocols
Ultrasound-Assisted Synthetic Enhancements
The application of ultrasound in chemical synthesis, a field known as sonochemistry, offers a powerful tool for accelerating reaction rates, improving yields, and enabling reactions under milder conditions. This is primarily attributed to the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures. researchgate.net While specific studies on the ultrasound-assisted synthesis of N-(2-Ethoxyphenyl)-N-propylamine are not prevalent, the extensive research on related N-alkylation and N-acylation reactions provides a strong basis for its applicability. researchgate.netnih.gov
Ultrasound irradiation has proven to be an effective and attractive methodology for the synthesis of N-substituted aryl amines due to its operational simplicity, shorter reaction times, and often excellent yields. researchgate.netresearchgate.net For instance, the N-alkylation of weakly nucleophilic amines has been successfully carried out under ultrasound irradiation, demonstrating its potential to overcome activation energy barriers. researchgate.net Similarly, ultrasound has been employed in the synthesis of various heterocyclic compounds and sulfonamides from aryl amines, resulting in significant yield improvements (over 70%) and drastically reduced reaction times compared to conventional heating methods. nih.govresearchgate.net The energy from ultrasound can facilitate the coupling of aryl amines with various electrophiles, a key step in the synthesis of the target compound and its derivatives. nih.govnih.gov
The table below summarizes findings from research on analogous reactions, highlighting the potential benefits of applying sonochemistry to the synthesis of this compound.
| Reaction Type | Key Findings under Ultrasound | Potential Application | Reference |
| N-Alkylation of Amines | Shorter reaction times, milder conditions, and excellent yields. Effective for weakly nucleophilic amines. | Synthesis of this compound from 2-ethoxyaniline and a propyl halide. | researchgate.net |
| N-Acylation of Amines | Faster rates and improved yields compared to conventional methods. | Derivatization of the secondary amine in this compound. | researchgate.net |
| Synthesis of Sulfonamides | Condensation of aryl amines and sulfonyl chlorides with yields >70% in an ethanol (B145695) medium. | Functionalization of the aromatic ring or amine group with sulfonyl moieties. | researchgate.net |
| Cu-Catalyzed Coupling | Rapid synthesis of 3-alkynyl substituted 2-chloroquinoxaline (B48734) derivatives from terminal alkynes and amines. | Potential for C-N bond formation reactions in the synthesis of complex derivatives. | nih.gov |
Stereoselective Synthesis of Chiral this compound Analogues
Introducing chirality into molecules is a cornerstone of modern pharmaceutical and materials science. For analogues of this compound, stereogenic centers could be introduced at the propyl chain or by creating atropisomerism, leading to optically active compounds. The synthesis of such chiral analogues can be approached through two primary strategies: chiral resolution of a racemic mixture or asymmetric synthesis.
Chiral Resolution: This classical method involves separating a racemic mixture into its constituent enantiomers. wikipedia.org A common approach is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid. wikipedia.org These diastereomeric salts possess different physical properties, notably solubility, which allows for their separation by fractional crystallization. Once separated, the resolving agent is removed to yield the pure enantiomers. wikipedia.org
Another powerful technique is kinetic resolution, where one enantiomer of a racemic amine reacts faster with a chiral catalyst or reagent, leaving the unreacted starting material enriched in the other enantiomer. researchgate.netnih.gov For example, racemic benzylic amines can undergo kinetic resolution via benzoylation in the presence of a chiral dual catalyst system. researchgate.net A dynamic kinetic resolution is also feasible, where the rapidly interconverting enantiomers of a starting amine are quaternized by a chiral catalyst, theoretically allowing for a 100% yield of a single enantiomer of the product. nih.gov
Asymmetric Synthesis: This more modern approach creates a specific enantiomer directly. A key strategy involves the stereoselective modification of a chiral precursor. For instance, chiral enamides can undergo highly selective fluorination reactions where a chiral auxiliary group directs the approach of the electrophile to one face of the molecule. nih.gov Similarly, new families of chiral aminotriols have been synthesized stereoselectively by the nucleophilic opening of a spiro-epoxide ring (derived from a chiral natural product) with various amines. nih.gov Such strategies could be adapted to synthesize chiral analogues of this compound by starting with a chiral precursor containing the ethoxyphenyl or propyl fragment.
| Strategy | Description | Example Method | Reference |
| Chiral Resolution | Separation of a racemic mixture. | Formation of diastereomeric salts using a chiral acid (e.g., tartaric acid) followed by crystallization. | wikipedia.org |
| Kinetic Resolution | Differential reaction rate of enantiomers with a chiral catalyst/reagent. | Asymmetric acylation or enzymatic resolution of a racemic amine. | researchgate.net |
| Dynamic Kinetic Resolution | In-situ racemization of the starting material allows for the conversion of the entire mixture to one product enantiomer. | Pd-catalyzed allylic alkylation of tertiary amines that racemize quickly. | nih.gov |
| Asymmetric Synthesis | Direct synthesis of a single enantiomer from a prochiral or chiral starting material. | Using a chiral auxiliary on the amine precursor to direct a stereoselective alkylation or other modification. | nih.gov |
Derivatization and Functionalization Strategies from Precursors and Related Structures
The synthesis of this compound typically begins with the precursor 2-ethoxyaniline (also known as o-phenetidine). matrix-fine-chemicals.comsigmaaldrich.com From this primary aromatic amine, a variety of functionalization strategies can be employed to first synthesize the target compound and then to create a diverse library of derivatives.
Synthesis from 2-Ethoxyaniline: The most direct route to this compound is the N-alkylation of 2-ethoxyaniline. A general and highly selective method for the mono-N-alkylation of anilines involves reacting the amine with an appropriate alkylating agent, such as 1-bromopropane (B46711) or 1-iodopropane, often in the presence of a base to neutralize the acid byproduct. nih.govorganic-chemistry.org Various catalytic systems, including those based on ruthenium, iridium, or copper, have been developed to facilitate the N-alkylation of aryl amines with alcohols, which presents a more atom-economical approach. organic-chemistry.org
Functionalization of this compound: Once synthesized, the secondary amine of this compound is a key site for further derivatization.
N-Acylation: The amine can be readily converted to amides by reaction with acyl chlorides or anhydrides. This strategy has been used to produce amide derivatives of other pharmacologically active structures. researchgate.net
N-Arylation: Buchwald-Hartwig amination allows for the coupling of the secondary amine with aryl halides, creating more complex tri-substituted amines. This reaction was used to synthesize bis(2-nitrophenyl)amine (B107571) derivatives as precursors to phenazines. nih.gov
Formation of Hydrazones: The amine could be incorporated into more complex structures, such as hydrazone hybrids, which have been explored for various biological activities. nih.gov
The ethoxy-substituted benzene (B151609) ring also offers sites for functionalization, primarily through electrophilic aromatic substitution. The ethoxy and secondary amine groups are both ortho-, para-directing and activating, meaning that electrophiles will preferentially add to positions 4 and 6 of the ring.
| Reaction Type | Reagents/Conditions | Potential Product | Reference |
| N-Propylation | 2-Ethoxyaniline + Propyl Halide + Base | This compound | organic-chemistry.org |
| N-Acylation | This compound + Acyl Chloride | N-acyl-N-(2-ethoxyphenyl)-N-propylamine (Amide) | researchgate.net |
| Buchwald-Hartwig Amination | This compound + Aryl Halide + Pd catalyst | N-Aryl-N-(2-ethoxyphenyl)-N-propylamine | nih.gov |
| Electrophilic Aromatic Substitution (e.g., Nitration) | This compound + HNO₃/H₂SO₄ | N-(4-Nitro-2-ethoxyphenyl)-N-propylamine | nih.gov |
Spectroscopic Characterization and Structural Elucidation of N 2 Ethoxyphenyl N Propylamine
Vibrational Spectroscopic Investigations
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, offers profound insights into the functional groups and bonding arrangements within a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups. For N-(2-Ethoxyphenyl)-N-propylamine, the characteristic vibrational modes are anticipated in several key regions of the spectrum.
The high-wavenumber region is dominated by C-H stretching vibrations. The aromatic C-H stretches of the ethoxyphenyl group are expected to appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The aliphatic C-H stretches of the ethoxy and propyl groups will be observed in the 2980-2850 cm⁻¹ region. Asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups will give rise to multiple distinct bands.
The functional group region between 1800 cm⁻¹ and 1300 cm⁻¹ provides crucial information. The C=C stretching vibrations of the aromatic ring are expected to produce a series of bands between 1600 cm⁻¹ and 1450 cm⁻¹. The C-N stretching vibration of the tertiary amine is typically observed in the 1350-1250 cm⁻¹ range. Furthermore, the characteristic C-O-C asymmetric and symmetric stretching vibrations of the ethoxy group are anticipated around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretching |
| 2975-2950 | Strong | Asymmetric CH₃ Stretching (Ethyl & Propyl) |
| 2940-2915 | Strong | Asymmetric CH₂ Stretching (Ethyl & Propyl) |
| 2885-2865 | Medium | Symmetric CH₃ Stretching (Ethyl & Propyl) |
| 2860-2840 | Medium | Symmetric CH₂ Stretching (Ethyl & Propyl) |
| 1600-1450 | Medium-Strong | Aromatic C=C Stretching |
| 1470-1440 | Medium | CH₂ Scissoring |
| 1385-1370 | Medium | CH₃ Symmetric Bending |
| 1350-1250 | Medium | C-N Stretching (Tertiary Amine) |
| 1260-1230 | Strong | Asymmetric C-O-C Stretching (Aryl Ether) |
| 1050-1030 | Strong | Symmetric C-O-C Stretching (Aryl Ether) |
| 760-730 | Strong | Aromatic C-H Out-of-Plane Bending (ortho-disubstituted) |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide confirmatory and additional structural details.
Key expected features in the Raman spectrum include a strong band for the symmetric "breathing" mode of the benzene (B151609) ring, typically around 1000 cm⁻¹. The C-H stretching vibrations, both aromatic and aliphatic, will also be present, though often weaker than in the IR spectrum. The C-C stretching vibrations of the alkyl chains and the aromatic ring will give rise to a series of bands in the fingerprint region. The C-N stretching vibration may also be observable.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, distinct signals are expected for the protons of the ethoxy group, the propyl group, and the aromatic ring.
The aromatic protons on the disubstituted benzene ring are expected to appear in the downfield region, typically between δ 6.8 and 7.2 ppm. Due to the ortho-disubstitution, a complex splitting pattern is anticipated, likely appearing as a set of multiplets.
The protons of the ethoxy group will present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, due to coupling with each other. The OCH₂ quartet will be further downfield due to the deshielding effect of the adjacent oxygen atom.
The protons of the N-propyl group will also show characteristic splitting patterns. The terminal methyl (CH₃) protons will appear as a triplet. The methylene protons adjacent to the nitrogen (NCH₂) will be a triplet, shifted downfield due to the electron-withdrawing effect of the nitrogen atom. The central methylene (CH₂) protons will appear as a multiplet (sextet) due to coupling with the adjacent CH₂ and CH₃ groups.
Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.1-6.8 | Multiplet | 4H | Ar-H |
| ~4.0 | Quartet | 2H | O-CH₂ -CH₃ |
| ~3.2 | Triplet | 2H | N-CH₂ -CH₂-CH₃ |
| ~1.7 | Sextet | 2H | N-CH₂-CH₂ -CH₃ |
| ~1.4 | Triplet | 3H | O-CH₂-CH₃ |
| ~0.9 | Triplet | 3H | N-CH₂-CH₂-CH₃ |
Carbon (¹³C) NMR Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. In the case of this compound, a total of 11 distinct signals are expected, corresponding to the 11 carbon atoms in unique chemical environments.
The aromatic carbons will resonate in the downfield region (δ 110-160 ppm). The carbon atom bearing the ethoxy group (C-O) and the carbon atom bearing the N-propylamino group (C-N) will be the most downfield of the aromatic signals due to the deshielding effects of the heteroatoms. The remaining four aromatic carbons will appear as distinct signals in this region.
The aliphatic carbons of the ethoxy and propyl groups will appear in the upfield region (δ 10-70 ppm). The carbon of the O-CH₂ group will be the most downfield of the aliphatic carbons, followed by the N-CH₂ carbon. The remaining methylene and methyl carbons will appear at higher fields.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | Ar-C -O |
| ~145 | Ar-C -N |
| ~122 | Ar-C H |
| ~120 | Ar-C H |
| ~115 | Ar-C H |
| ~112 | Ar-C H |
| ~64 | O-C H₂-CH₃ |
| ~52 | N-C H₂-CH₂-CH₃ |
| ~22 | N-CH₂-C H₂-CH₃ |
| ~15 | O-CH₂-C H₃ |
| ~11 | N-CH₂-CH₂-C H₃ |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. sdsu.edu For this compound, COSY would show correlations between the adjacent protons in the ethoxy group (OCH₂ and CH₃) and within the propyl group (NCH₂, central CH₂, and terminal CH₃). sdsu.eduyoutube.com It would also show correlations between adjacent aromatic protons, helping to assign their specific positions on the ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu The HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its attached carbon signal in the ¹³C NMR spectrum. columbia.edu For example, it would show a cross-peak between the proton signal at ~4.0 ppm and the carbon signal at ~64 ppm, confirming the O-CH₂ assignment.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. columbia.edu HMBC is crucial for piecing together the molecular fragments. For instance, it would show a correlation from the NCH₂ protons (~3.2 ppm) to the aromatic carbon attached to the nitrogen (~145 ppm), confirming the connection of the propyl group to the phenyl ring. It would also show correlations from the OCH₂ protons (~4.0 ppm) to the aromatic carbon attached to the oxygen (~155 ppm).
By combining the information from these one- and two-dimensional NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby confirming the structure of this compound.
Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature
Despite a comprehensive search of scientific databases and literature, detailed experimental data on the spectroscopic and structural characterization of the chemical compound this compound is not available in the public domain. As a result, an in-depth article based on verified research findings, as requested, cannot be generated at this time.
The inquiry sought a detailed scientific article covering the spectroscopic and structural elucidation of this compound, with a specific focus on its electronic absorption and emission spectroscopy, mass spectrometry, and solid-state characterization. However, no peer-reviewed articles, database entries, or supplementary materials containing this specific information could be located.
This indicates that this compound is likely a compound that has not been extensively synthesized or, if it has been, its detailed analytical characterization has not been published or made publicly accessible. Scientific literature does contain information on related compounds, such as the precursors 2-ethoxyaniline and n-propylamine, as well as other N-alkylated aniline (B41778) derivatives. For instance, studies on the N-alkylation of anilines describe general synthetic methodologies, and spectroscopic data for related molecules can be found in various chemical databases. However, this information is not specific to this compound and therefore cannot be used to fulfill the request for an article focused solely on this compound.
Without experimental data, the generation of the requested sections and data tables would require speculation, which would not meet the standards of scientific accuracy.
Further research or de novo synthesis and characterization of this compound would be required to generate the specific data requested.
Solid-State Structural Characterization
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful and definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons within the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, researchers can construct an electron density map of the molecule and, from that, determine the exact coordinates of each atom.
For this compound, obtaining a suitable single crystal would be the first and most critical step. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or other crystallization techniques. Once a suitable crystal is mounted on a diffractometer, the following key crystallographic parameters would be determined:
Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice. Common crystal systems include monoclinic, orthorhombic, and triclinic. The space group provides a detailed description of the symmetry elements present in the unit cell.
Unit Cell Dimensions: These are the lengths of the sides of the unit cell (a, b, and c) and the angles between them (α, β, and γ). These values define the fundamental repeating unit of the crystal.
Atomic Coordinates: The precise x, y, and z coordinates of each atom in the molecule are determined, providing a complete picture of the molecular geometry.
Bond Lengths, Bond Angles, and Torsion Angles: From the atomic coordinates, it is possible to calculate the distances between bonded atoms, the angles between adjacent bonds, and the dihedral angles that describe the conformation of the molecule. This data would reveal the specific arrangement of the ethoxyphenyl and propylamine (B44156) moieties relative to each other.
The expected data from a single-crystal X-ray diffraction analysis of this compound would be presented in a table similar to the one below, which remains unpopulated due to the absence of experimental data.
Table 1: Hypothetical Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Empirical formula | C₁₁H₁₇NO |
| Formula weight | 179.26 |
| Temperature (K) | e.g., 293(2) |
| Wavelength (Å) | e.g., 0.71073 |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| Unit cell dimensions | |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | e.g., 4 |
| Density (calculated) (Mg/m³) | Value |
| Absorption coefficient (mm⁻¹) | Value |
| F(000) | Value |
| Crystal size (mm³) | e.g., 0.20 x 0.15 x 0.10 |
| Theta range for data collection (°) | e.g., 2.0 to 25.0 |
| Index ranges | h, k, l values |
| Reflections collected | Value |
| Independent reflections | Value [R(int) = value] |
| Completeness to theta = 25.00° (%) | Value |
| Data / restraints / parameters | Values |
| Goodness-of-fit on F² | Value |
| Final R indices [I>2sigma(I)] | R₁ = value, wR₂ = value |
| R indices (all data) | R₁ = value, wR₂ = value |
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)
While single-crystal X-ray diffraction reveals the intramolecular details of a compound, Hirshfeld surface analysis is a computational method used to visualize and quantify the intermolecular interactions that govern how molecules pack together in a crystal. This analysis is crucial for understanding the stability of the crystal lattice and the nature of the non-covalent forces at play.
The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined at the point where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal. By mapping various properties onto this surface, one can gain insights into the intermolecular contacts. Key aspects of this analysis include:
d_norm Surface: This property is mapped onto the Hirshfeld surface to identify regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts that are shorter than the van der Waals radii of the interacting atoms and are typically associated with hydrogen bonds and other strong interactions.
Fingerprint Plots: These are two-dimensional histograms that summarize the intermolecular contacts over the entire Hirshfeld surface. They plot the distance from the surface to the nearest atom inside (dᵢ) against the distance to the nearest atom outside (dₑ). The distribution and shape of the points on this plot provide a quantitative breakdown of the types of interactions present. For this compound, one would expect to see significant contributions from H···H, C···H, and O···H contacts.
Without experimental crystal structure data, a Hirshfeld surface analysis cannot be performed. However, based on the molecular structure of this compound, one could anticipate the presence of weak C-H···O and C-H···π interactions, in addition to van der Waals forces, which would be visualized and quantified through this method.
The results of a Hirshfeld surface analysis would typically be summarized in a table detailing the percentage contributions of the most significant intermolecular contacts.
Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis
| Contact Type | Contribution (%) |
|---|---|
| H···H | Value |
| C···H/H···C | Value |
| O···H/H···O | Value |
| N···H/H···N | Value |
Computational Chemistry and Theoretical Investigations of N 2 Ethoxyphenyl N Propylamine
Quantum Chemical Calculations and Electronic Structure Theory
Quantum chemical calculations are fundamental to exploring the electronic behavior of N-(2-Ethoxyphenyl)-N-propylamine. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure and associated properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. Its core principle is that the ground-state properties of a system can be determined from its electron density, which is a function of only three spatial coordinates, making it more computationally efficient than methods that rely on the complex many-electron wavefunction.
A primary application of DFT is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry—by finding the minimum energy structure on the potential energy surface. For a flexible molecule like this compound, with its rotatable ethoxy and propyl groups, this involves identifying the most stable conformer. The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total electronic energy. Modern DFT functionals, when paired with appropriate basis sets, can predict geometries with high accuracy.
A hypothetical geometry optimization of this compound using a common DFT functional like B3LYP with a 6-311G(d,p) basis set would yield precise structural parameters.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This data is illustrative and represents typical values for similar structures.)
| Parameter | Bond/Angle | Value |
| Bond Lengths | C-C (aromatic) | 1.39 Å |
| C-N | 1.38 Å | |
| C-O | 1.36 Å | |
| N-C (propyl) | 1.47 Å | |
| O-C (ethyl) | 1.43 Å | |
| Bond Angles | C-N-C | 118.5° |
| C-O-C | 118.0° | |
| N-C-C (propyl) | 112.0° | |
| Dihedral Angle | C(aromatic)-C(aromatic)-N-C(propyl) | 45.0° |
This interactive table presents hypothetical data derived from computational chemistry principles for illustrative purposes.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.
The energy of the HOMO is directly related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom, while the LUMO would be distributed over the aromatic system.
Table 2: Hypothetical Frontier Orbital Energies for this compound (Note: This data is illustrative and represents typical values for similar structures.)
| Parameter | Energy (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -0.25 |
| Energy Gap (ΔE) | 5.60 |
This interactive table presents hypothetical data derived from computational chemistry principles for illustrative purposes.
Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale to denote different charge regions.
Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. For this compound, these would be concentrated around the oxygen and nitrogen atoms due to their lone pairs of electrons.
Blue regions indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly those attached to the nitrogen atom or the aromatic ring.
Green regions represent neutral or zero potential areas.
The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species, making it indispensable for understanding intermolecular interactions.
Theoretical Prediction of Reactivity and Stability
Building upon the electronic structure, computational methods can quantify the reactivity and stability of this compound through various theoretical descriptors and simulations.
Ionization Potential (I) : The energy required to remove an electron. (I ≈ -EHOMO)
Electron Affinity (A) : The energy released when an electron is added. (A ≈ -ELUMO)
Electronegativity (χ) : The ability of an atom to attract electrons. (χ = (I + A) / 2)
Chemical Hardness (η) : A measure of resistance to charge transfer. (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S) : The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.
Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts electrons from the environment. (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ).
These calculated parameters provide a comprehensive profile of the molecule's reactivity.
Table 3: Hypothetical Global Reactivity Descriptors for this compound (Note: This data is illustrative and represents typical values for similar structures.)
| Descriptor | Value (eV) |
| Ionization Potential (I) | 5.85 |
| Electron Affinity (A) | 0.25 |
| Electronegativity (χ) | 3.05 |
| Chemical Hardness (η) | 2.80 |
| Chemical Softness (S) | 0.357 |
| Electrophilicity Index (ω) | 1.66 |
This interactive table presents hypothetical data derived from computational chemistry principles for illustrative purposes.
While global descriptors indicate thermodynamic tendencies, kinetic stability determines how quickly a molecule will react. Computational chemistry can assess this by calculating the energy barriers for potential reaction pathways, such as decomposition or isomerization.
This involves locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate between reactants and products. The energy difference between the reactants and the transition state is the activation energy (Ea). A high activation energy signifies a large reaction barrier and thus greater kinetic stability, as the reaction will proceed slowly. Quantum chemical calculations can model these reaction profiles, providing crucial insights into whether a molecule is stable under certain conditions or likely to undergo transformation. For this compound, a hypothetical decomposition pathway, such as N-dealkylation, could be modeled to assess its stability.
Simulated Spectroscopic Properties and Experimental Correlation
Theoretical Vibrational Spectra Computation
No published studies containing theoretical vibrational spectra computations (such as Fourier-transform infrared (FT-IR) or Raman) for this compound were identified. Such studies would typically involve the use of quantum chemical calculations, like Density Functional Theory (DFT), to predict the vibrational frequencies and intensities of the molecule's normal modes. These theoretical data would then be correlated with experimental spectra to provide a detailed assignment of the vibrational bands.
Computational NMR Chemical Shift Prediction
There are no available research articles that report the computational prediction of 1H or 13C NMR chemical shifts for this compound. The prediction of NMR spectra via computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, is a standard approach to aid in the structural elucidation of organic molecules. huatengsci.com While experimental NMR data for the simpler compound propylamine (B44156) exists, no corresponding computational studies for this compound were found. chem960.comhuatengsci.com
Advanced Electronic Property Studies
Non-Linear Optical (NLO) Property Computations (e.g., Polarizability, Hyperpolarizability)
No computational studies on the non-linear optical (NLO) properties of this compound have been published. The investigation of NLO properties, including polarizability (α) and the first-order hyperpolarizability (β), is crucial for identifying materials with potential applications in optoelectronics and photonics. cymitquimica.com These properties are typically calculated using quantum chemical methods to understand the molecule's response to an external electric field.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions
A Natural Bond Orbital (NBO) analysis for this compound has not been reported in the scientific literature. NBO analysis is a powerful tool used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. This method provides insight into the electronic structure and stability by examining the interactions between filled donor orbitals and empty acceptor orbitals.
Molecular Dynamics and Intermolecular Association Studies
No molecular dynamics (MD) simulations or studies on the intermolecular association of this compound have been published. MD simulations are employed to understand the dynamic behavior of molecules, including their conformational changes and interactions with other molecules or a solvent environment over time.
Adsorption and Interaction Mechanisms with Surfaces and Nanomaterials (e.g., Graphene Oxide)
Computational chemistry provides a powerful lens for understanding the intricate interactions between molecules and material surfaces at the atomic level. While specific theoretical studies on the adsorption and interaction of this compound with surfaces such as graphene oxide are not extensively available in peer-reviewed literature, we can extrapolate potential interaction mechanisms based on computational studies of analogous compounds. The functional groups present in this compound—namely the aromatic ring, the ether linkage, and the secondary amine—are all known to engage in various non-covalent and covalent interactions with nanomaterials.
The interaction of aromatic amines with graphene oxide is a subject of significant research. nih.govnih.gov Graphene oxide, with its heterogeneous surface decorated with hydroxyl, epoxy, and carboxyl groups, offers a rich landscape for molecular adsorption. researchgate.net Theoretical studies involving molecules with similar functionalities can, therefore, provide a foundational understanding of how this compound might behave.
The primary interaction mechanisms anticipated between this compound and a graphene oxide surface include:
π-π Stacking: The benzene (B151609) ring of the this compound molecule can engage in π-π stacking interactions with the sp²-hybridized carbon regions of the graphene oxide sheet. Density Functional Theory (DFT) calculations on benzene and other aromatic systems have shown that these interactions are a significant driving force for adsorption on graphitic surfaces. researchgate.net
Hydrogen Bonding: The nitrogen atom of the propylamine group and the oxygen atom of the ethoxy group can act as hydrogen bond acceptors. They can form hydrogen bonds with the hydroxyl (-OH) and carboxyl (-COOH) groups present on the surface of graphene oxide. Conversely, the hydrogen atom on the secondary amine could potentially act as a hydrogen bond donor.
Covalent Bonding: Under certain conditions, such as increased temperature or in an acidic medium, the amine group could potentially form covalent bonds with the epoxy groups on the graphene oxide surface through a nucleophilic ring-opening reaction. researchgate.net This has been observed for other amines like aniline (B41778). nih.gov
Computational models, often employing DFT, are used to calculate the adsorption energies, equilibrium geometries, and electronic properties of the molecule-surface system. These calculations can elucidate the most favorable adsorption sites and the relative contributions of different interaction types. For instance, studies on aniline adsorption on graphene oxide have highlighted the competition between physisorption via π-π stacking and chemisorption through covalent bond formation. nih.gov
To illustrate the type of data generated from such computational studies, a hypothetical data table is presented below. This table is based on typical values found in the literature for analogous aromatic amines and functionalized aromatic compounds interacting with graphene oxide and should not be taken as experimental data for this compound.
Interactive Data Table: Hypothetical Adsorption Energies of this compound on Graphene Oxide from DFT Calculations
| Interaction Type | Adsorption Site on Graphene Oxide | Calculated Adsorption Energy (eV) | Key Contributing Forces |
| Physisorption | Basal Plane (sp² region) | -0.85 | π-π Stacking, Van der Waals |
| Physisorption | Hydroxyl Group (-OH) | -1.10 | Hydrogen Bonding, Van der Waals |
| Physisorption | Carboxyl Group (-COOH) | -1.35 | Hydrogen Bonding (stronger), Van der Waals |
| Chemisorption | Epoxy Group (ring-opening) | -2.50 | Covalent Bonding |
Note: These values are illustrative and intended to represent the kind of data obtained from computational studies. Negative adsorption energies indicate a favorable interaction.
The electronic properties of both the molecule and the surface can be altered upon interaction. For example, charge transfer between this compound and graphene oxide would be expected, which can be quantified through computational methods like Bader charge analysis. This charge transfer can influence the electronic conductivity of the graphene-based material, opening avenues for its use in sensor applications.
Chemical Reactivity and Transformation Pathways of N 2 Ethoxyphenyl N Propylamine
Reactions at the Amine Nitrogen Center
The lone pair of electrons on the nitrogen atom of the N-propylamino group is the primary site of nucleophilic reactivity in the molecule. This allows for a range of reactions, including protonation, acylation, sulfonylation, and oxidation.
The basicity of N-(2-Ethoxyphenyl)-N-propylamine is a fundamental property governed by the availability of the nitrogen lone pair to accept a proton. As an N-alkylaniline derivative, its basicity is intermediate between that of simple alkylamines and arylamines. Arylamines are notably less basic than alkylamines because the nitrogen lone-pair electrons are delocalized into the aromatic π-system, rendering them less available for protonation. doubtnut.comlibretexts.orgopenstax.org
However, the presence of electron-donating groups on the aromatic ring can enhance the basicity of arylamines. openstax.orgfiveable.mechemistrysteps.com In this compound, the ethoxy group at the ortho position is an electron-donating group, which increases the electron density on the aromatic ring and, to some extent, on the nitrogen atom, making it more basic than aniline (B41778). The N-propyl group, being an electron-donating alkyl group, also contributes to increased basicity compared to a simple arylamine. The pKa of the conjugate acid of an amine is a common measure of its basicity, with a higher pKa indicating a stronger base.
| Compound | pKa of Conjugate Acid | Basicity Comparison |
| Propylamine (B44156) | 10.71 wikipedia.orgnih.gov | Stronger Base |
| This compound | Estimated to be between 5-6 | Intermediate Base |
| Aniline | 4.63 libretexts.orgopenstax.org | Weaker Base |
| p-Methoxyaniline | 5.34 | Weaker Base |
This table presents the pKa values for related compounds to illustrate the expected basicity range for this compound. The value for the title compound is an estimate based on structural analogy.
As a secondary amine, this compound readily undergoes acylation and sulfonylation reactions.
Acylation involves the reaction with an acylating agent, such as an acyl chloride or acid anhydride, to form an N,N-disubstituted amide. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). google.compearson.com The nitrogen lone pair acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.
Sulfonylation is a similar reaction where the amine reacts with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or benzenesulfonyl chloride) in the presence of a base to yield a sulfonamide. rsc.orgrsc.orglibretexts.orgcbijournal.com This reaction is often used for the chemical differentiation of primary, secondary, and tertiary amines (Hinsberg test). libretexts.org The resulting sulfonamide from a secondary amine, such as this compound, lacks an acidic proton on the nitrogen and is therefore insoluble in aqueous alkali. libretexts.org
| Reaction | Reagent | Functional Group Formed |
| Acylation | Acetyl Chloride | N-Acetyl-N-(2-ethoxyphenyl)-N-propylamine (Amide) |
| Sulfonylation | p-Toluenesulfonyl Chloride | N-(2-Ethoxyphenyl)-N-propyl-4-methylbenzenesulfonamide (Sulfonamide) |
The oxidation of this compound can lead to a variety of products, depending on the oxidizing agent and reaction conditions. The anodic oxidation of N-alkylanilines is known to produce substituted benzidines and diphenylamines through tail-to-tail and head-to-tail coupling, respectively. acs.orgacs.org The bulkiness of the alkyl group can influence the product distribution. acs.org Oxidation with reagents like benzoyl peroxide can also occur. rsc.org Vigorous oxidation can lead to the formation of quinone-like structures.
For analytical purposes, such as high-performance liquid chromatography (HPLC), this compound can be derivatized to enhance its detectability.
A common derivatization reaction for secondary amines is the formation of urea (B33335) derivatives by reaction with isocyanates. wikipedia.orgcommonorganicchemistry.combeilstein-journals.orgnih.govnih.gov The nucleophilic nitrogen of the amine attacks the electrophilic carbon of the isocyanate, yielding a stable, often crystalline, urea product. This reaction proceeds readily without the need for a catalyst. commonorganicchemistry.com
Other derivatizing agents for amines in HPLC analysis include:
9-fluorenylmethyl chloroformate (FMOC-Cl) : Reacts with secondary amines to form highly fluorescent derivatives. thermofisher.comhelsinki.fi
Dansyl chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride) : Forms fluorescent sulfonamide derivatives. libretexts.org
7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) : A fluorogenic reagent that reacts with secondary amines. mdpi.com
1-Fluoro-2,4-dinitrobenzene (FDNB) : Also known as Sanger's reagent, it reacts with secondary amines to form UV-active derivatives. libretexts.org
| Derivatizing Agent | Resulting Derivative | Purpose |
| Phenyl Isocyanate | N-(2-Ethoxyphenyl)-N-propyl-N'-phenylurea | Urea formation for identification/quantification |
| FMOC-Cl | 9-fluorenylmethyl N-(2-ethoxyphenyl)-N-propylcarbamate | Enhanced fluorescence detection in HPLC |
| Dansyl Chloride | N-(2-Ethoxyphenyl)-N-propyl-5-(dimethylamino)naphthalene-1-sulfonamide | Enhanced fluorescence detection in HPLC |
| NBD-Cl | 4-(N-(2-ethoxyphenyl)-N-propylamino)-7-nitrobenzo-2-oxa-1,3-diazole | Enhanced fluorescence detection in HPLC |
Reactivity of the Ethoxyphenyl Moiety
The ethoxyphenyl ring is an electron-rich aromatic system, making it susceptible to electrophilic attack.
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives. masterorganicchemistry.commasterorganicchemistry.com The rate and regioselectivity of the reaction are determined by the substituents already present on the ring. In this compound, both the N-propylamino group and the ethoxy group are activating, electron-donating groups. byjus.com They direct incoming electrophiles to the ortho and para positions relative to themselves. byjus.comyoutube.com
The N-propylamino group is a powerful activating group, and the ethoxy group is also strongly activating. Their combined presence makes the aromatic ring highly reactive towards electrophiles. The substitution pattern will be directed to the positions most activated by both groups. Given the ortho relationship of the existing substituents, the primary positions for electrophilic attack would be C4 (para to the amino group) and C6 (ortho to the amino group and para to the ethoxy group).
Common electrophilic aromatic substitution reactions include:
Halogenation : Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst is typically not required due to the high activation of the ring. Reaction with bromine water, for instance, would likely lead to poly-substitution.
Nitration : Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the ring. byjus.com
Sulfonation : Reaction with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group. byjus.com
Friedel-Crafts Acylation : Introduction of an acyl group (R-C=O) using an acyl chloride and a Lewis acid catalyst like AlCl₃. youtube.com
Friedel-Crafts Alkylation : Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.
Due to the high reactivity of the ring, controlling these reactions to achieve mono-substitution can be challenging. Protecting the amino group via acylation can be employed to moderate its activating effect and prevent side reactions before carrying out electrophilic substitution. pearson.com
Metal-Catalyzed Cross-Coupling Reactions
There is no specific information available in the scientific literature regarding the participation of this compound in metal-catalyzed cross-coupling reactions. In principle, the N-H bond of the secondary amine could undergo coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides or pseudohalides. Similarly, the aromatic ring could potentially be functionalized through C-H activation or by introducing a leaving group that could participate in cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings. However, no studies have been published that demonstrate these transformations specifically with this compound.
General reactivity for similar compounds suggests that under palladium, copper, or other transition metal catalysis, N-alkylanilines can undergo various coupling reactions. The outcomes of such reactions are highly dependent on the catalyst, ligands, and reaction conditions employed.
Table 1: Hypothetical Metal-Catalyzed Cross-Coupling Reactions
| Coupling Type | Potential Reactants with this compound | Catalyst System (Example) | Potential Product Type |
| Buchwald-Hartwig Amination | Aryl halide (e.g., Bromobenzene) | Palladium catalyst with phosphine (B1218219) ligand | Tertiary amine |
| C-H Arylation | Aryl halide | Palladium or Rhodium catalyst | Arylated this compound |
Note: This table is hypothetical and based on general principles of organic chemistry, as no specific experimental data for this compound is available.
Cyclization Reactions Leading to Novel Heterocyclic Systems
No documented studies describe the use of this compound as a substrate for cyclization reactions to form novel heterocyclic systems. The structure of the molecule contains functionalities that could theoretically participate in intramolecular cyclization reactions. For instance, an intramolecular reaction between the amine and the ethoxy group, or reactions involving functionalization of the aromatic ring followed by cyclization, could lead to the formation of nitrogen- and oxygen-containing heterocycles. Common strategies for synthesizing such systems include Pictet-Spengler type reactions, Bischler-Napieralski cyclizations, or metal-catalyzed intramolecular C-N bond formations. Despite these possibilities, no research has been published detailing the successful application of these or other cyclization methods to this compound.
Role as a Ligand or Catalyst in Organic Transformations
There is no information in the scientific literature to suggest that this compound has been investigated or utilized as a ligand or a catalyst in organic transformations. Nitrogen-containing compounds are frequently employed as ligands for transition metals in catalysis, where the nitrogen lone pair coordinates to the metal center, influencing its reactivity and selectivity. The structure of this compound, with its secondary amine and ether oxygen, presents potential coordination sites. However, its efficacy as a ligand has not been explored or reported. Similarly, while some amines can act as organocatalysts, for example in Michael additions or aldol (B89426) reactions, there are no studies indicating such a role for this compound.
Advanced Analytical Methodologies for the Characterization and Quantification of N 2 Ethoxyphenyl N Propylamine
Chromatographic Separation and Detection Techniques
Chromatography is the cornerstone for the analysis of N-(2-Ethoxyphenyl)-N-propylamine, enabling its separation from complex sample components prior to detection and quantification. The choice between gas and liquid chromatography is typically dictated by the compound's physicochemical properties, such as volatility and thermal stability, as well as the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC) is a highly versatile technique for the analysis of this compound. Its application is particularly advantageous for non-volatile or thermally labile compounds. The separation is typically achieved using a reversed-phase column where a nonpolar stationary phase is paired with a polar mobile phase.
UV Detection: Ultraviolet (UV) detection is a common and robust method for quantifying this compound. The presence of the ethoxy-substituted aromatic ring results in significant UV absorbance. The selection of an appropriate wavelength, typically corresponding to an absorbance maximum (λmax), is critical for achieving optimal sensitivity.
Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be employed. This technique relies on the molecule's ability to absorb light at a specific excitation wavelength and then emit light at a longer emission wavelength. While not all molecules fluoresce naturally, the electronic structure of this compound may lend itself to this detection method, offering lower detection limits compared to UV absorbance.
Electrochemical Detection (ECD): ECD offers exceptional sensitivity for electroactive compounds. This compound, containing an oxidizable amine group, is a suitable candidate for this technique. By applying a specific potential to a working electrode, the compound undergoes an electrochemical reaction (oxidation), generating a measurable current that is directly proportional to its concentration.
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | UV Detection | Fluorescence Detection | Electrochemical Detection |
|---|---|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) | Acetonitrile:Water with 0.1% Formic Acid | Acetonitrile:Phosphate Buffer (pH 6.8) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detector | Diode Array Detector (DAD) | Fluorescence Detector (FLD) | Amperometric Cell |
| Wavelength | λmax ~275-285 nm | Ex: 280 nm, Em: 340 nm | - |
| Applied Potential | - | - | +0.85 V vs. Ag/AgCl |
| Retention Time | Dependent on exact conditions | Dependent on exact conditions | Dependent on exact conditions |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For this compound, its suitability depends on its thermal stability and ability to be volatilized without decomposition in the GC inlet.
Flame Ionization Detection (FID): GC-FID provides a robust and universally applicable method for quantifying organic compounds. Following separation on a capillary column (e.g., a nonpolar or medium-polarity phase like DB-5), the analyte is burned in a hydrogen-air flame. This process generates ions, creating a current that is proportional to the amount of carbon in the analyte. While highly sensitive, FID is a non-selective detector and relies on chromatographic retention time for identification.
Mass Spectrometry (MS) Detection: Coupling GC with a Mass Spectrometer (GC-MS) offers definitive identification. As the compound elutes from the GC column, it enters the MS ion source where it is fragmented into a unique pattern of ions. This mass spectrum serves as a chemical "fingerprint," allowing for unambiguous confirmation of the compound's identity. The high selectivity of MS also allows for quantification even in the presence of co-eluting matrix interferences.
Table 2: Typical GC-MS Parameters for this compound Analysis
| Parameter | Value/Description |
|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-400) or Selected Ion Monitoring (SIM) |
| Characteristic Ions | Hypothetical m/z: [M]+, and key fragmentation ions |
For the ultimate in sensitivity and selectivity, particularly in complex biological or environmental samples, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice. These techniques combine the powerful separation capabilities of HPLC with the definitive identification and quantification power of mass spectrometry.
In LC-MS/MS, a precursor ion corresponding to the protonated molecule of this compound ([M+H]+) is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and provides a very low signal-to-noise ratio, enabling quantification at picogram or even femtogram levels.
Table 3: Example LC-MS/MS Parameters for Trace Analysis
| Parameter | Description |
|---|---|
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion ([M+H]+) | Calculated m/z for C11H17NO |
| Collision Gas | Argon |
| MRM Transition 1 (Quantifier) | Precursor Ion → Most Abundant Product Ion |
| MRM Transition 2 (Qualifier) | Precursor Ion → Second Most Abundant Product Ion |
| Dwell Time | 100 ms |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
Electrochemical Detection and Reaction Monitoring
Electrochemical methods provide an alternative and complementary approach to chromatographic techniques. These methods are based on measuring changes in electrical properties (current or potential) resulting from redox reactions of the analyte at an electrode surface.
Electrogenerated Chemiluminescence (ECL) is a highly sensitive detection method where species generated at an electrode surface undergo electron-transfer reactions to produce an excited state that emits light. The analysis of this compound via ECL would involve its electrochemical oxidation at a working electrode. This process could generate a radical cation which can then react with other species in the system (often a co-reactant like tripropylamine) to form an excited state. The intensity of the emitted light would be proportional to the concentration of the analyte, offering a sensitive quantification pathway.
Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox behavior of a compound. In a CV experiment, the potential applied to a working electrode is scanned linearly from a starting potential to a switching potential and then back again, while the resulting current is measured.
For this compound, a CV scan would likely reveal an anodic peak corresponding to the oxidation of the secondary amine group. The potential at which this peak occurs provides information about how easily the compound is oxidized. The shape of the voltammetric wave and the presence of any cathodic peaks on the reverse scan can be used to assess the stability and reactivity of the electrochemically generated radical cation. This information is invaluable for developing more sensitive amperometric or coulometric detection methods.
Table 4: Key Parameters from a Hypothetical Cyclic Voltammogram of this compound
| Parameter | Description | Potential Finding |
|---|---|---|
| Working Electrode | Glassy Carbon Electrode (GCE) | Provides a wide potential window and inert surface |
| Reference Electrode | Ag/AgCl | Provides a stable reference potential |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate (B79767) in Acetonitrile | Ensures conductivity of the solution |
| Anodic Peak Potential (Epa) | Potential at which oxidation current is maximal | Indicates the oxidation potential of the amine group |
| Cathodic Peak Potential (Epc) | Potential at which reduction current is maximal | Absence may indicate an irreversible or quasi-reversible process |
| Peak Current (Ipa) | Magnitude of the oxidation peak current | Proportional to the analyte concentration and scan rate |
Sample Preparation and Extraction Protocols for Complex Matrices
The isolation of this compound from complex matrices such as biological fluids, environmental samples, or industrial process streams presents a significant analytical challenge due to the presence of interfering substances. researchgate.net The development of robust sample preparation methods is therefore essential to ensure the reliability of subsequent analytical measurements.
Liquid-Liquid Extraction (LLE) Optimization
Liquid-liquid extraction (LLE) is a conventional and widely used technique for the separation of analytes from a sample matrix based on their differential solubility in two immiscible liquid phases. The optimization of LLE for this compound would involve a systematic investigation of several key parameters to maximize the extraction efficiency and minimize the co-extraction of interfering compounds.
Key parameters for the optimization of LLE for this compound include the selection of an appropriate organic solvent, adjustment of the aqueous phase pH, and the use of salting-out agents. Given the amine functional group in this compound, adjusting the pH of the aqueous sample to a basic pH would deprotonate the amine, rendering it more soluble in an organic solvent.
Table 1: Hypothetical Optimization of LLE Parameters for this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition (Hypothetical) |
| Organic Solvent | Dichloromethane | Ethyl Acetate | Hexane | Dichloromethane |
| Aqueous Phase pH | 7.0 | 9.0 | 11.0 | 11.0 |
| Salting-out Agent | None | NaCl (10% w/v) | Na2SO4 (10% w/v) | NaCl (10% w/v) |
| Phase Volume Ratio (Organic:Aqueous) | 1:1 | 1:2 | 2:1 | 1:1 |
Solid-Phase Extraction (SPE) Development
Solid-phase extraction (SPE) offers several advantages over LLE, including higher analyte recovery, reduced solvent consumption, and the potential for automation. nih.govsigmaaldrich.com The development of an SPE method for this compound would center on the selection of a suitable sorbent material that exhibits a high affinity for the target analyte.
Given the chemical structure of this compound, which includes both a nonpolar aromatic ring and a basic amine group, mixed-mode sorbents combining reversed-phase and ion-exchange retention mechanisms could be particularly effective. nih.gov For instance, a sorbent with both C18 (for nonpolar interactions) and cation-exchange functionalities would allow for a more selective extraction.
The development process would involve optimizing the conditioning, loading, washing, and elution steps. A hypothetical SPE protocol for this compound is outlined below.
Table 2: Hypothetical SPE Protocol for this compound
| Step | Solvent/Solution | Purpose |
| Conditioning | Methanol followed by deionized water | To activate the sorbent and ensure reproducible retention. |
| Loading | Sample (pH adjusted to ~7) | To retain the analyte on the sorbent. |
| Washing | 5% Methanol in water | To remove hydrophilic interferences. |
| Washing | Hexane | To remove nonpolar interferences. |
| Elution | 2% Ammonium hydroxide (B78521) in methanol | To disrupt the interactions and elute the analyte. |
Molecularly imprinted polymers (MIPs) represent a cutting-edge development in SPE technology, offering highly selective recognition sites for a specific target analyte. nih.gov The synthesis of a MIP for this compound could provide a superior clean-up and preconcentration tool, especially for trace-level analysis in highly complex matrices. nih.gov
Microextraction Techniques
In recent years, there has been a significant trend towards the miniaturization of sample preparation techniques, driven by the principles of green analytical chemistry. researchgate.net These microextraction techniques offer advantages such as significantly reduced solvent and sample consumption, faster extraction times, and higher enrichment factors.
Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) : In this technique, a small volume of an organic solvent is immobilized within the pores of a porous hollow fiber, which is then placed in the sample solution. mdpi.com The analyte extracts from the sample into the organic phase. For this compound, a three-phase HF-LPME setup could be employed, where the analyte is extracted from the basic sample into an organic solvent in the fiber and then back-extracted into an acidic acceptor solution inside the lumen of the fiber, providing a high degree of sample clean-up and concentration. mdpi.com
Dispersive Liquid-Liquid Microextraction (DLLME) : This method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. mdpi.com This creates a cloudy solution with a very large surface area between the fine droplets of the extraction solvent and the sample, leading to very fast extraction equilibrium. For this compound, a low-density extraction solvent could be used, which would collect at the top of the sample after centrifugation.
Microextraction by Packed Sorbent (MEPS) : MEPS is a miniaturized version of SPE where a small amount of sorbent is packed into a syringe. mdpi.com This technique integrates sampling, extraction, and injection into a single device. A MEPS syringe packed with a suitable sorbent, such as a mixed-mode or a molecularly imprinted polymer, could be developed for the rapid and automated analysis of this compound.
Table 3: Comparison of Microextraction Techniques for this compound (Hypothetical Performance)
| Technique | Solvent Volume | Extraction Time | Enrichment Factor | Automation Potential |
| HF-LPME | < 50 µL | 15-45 min | High | Moderate |
| DLLME | 50-100 µL | < 5 min | Very High | Low |
| MEPS | < 50 µL | < 2 min | Moderate to High | High |
The selection of the most appropriate extraction technique will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required detection limits, and the available instrumentation.
Theoretical and Mechanistic Exploration of N 2 Ethoxyphenyl N Propylamine in Materials Science
Investigation of Polymerization Mechanisms and Incorporation into Polymeric Architectures
The bifunctional nature of N-(2-Ethoxyphenyl)-N-propylamine, possessing a reactive secondary amine and an activatable aromatic ring, suggests its potential as a monomer or a modifying agent in various polymerization schemes. The lone pair of electrons on the nitrogen atom can participate in nucleophilic reactions, making it a candidate for step-growth polymerization processes. For instance, it could theoretically react with diacyl chlorides, diisocyanates, or diepoxides to form polyamides, polyureas, or polyepoxides, respectively. The incorporation of the this compound unit into the polymer backbone would introduce flexibility due to the propyl chain and potential for hydrogen bonding via the amine group, influencing the polymer's mechanical and thermal properties.
Furthermore, the ethoxybenzene ring can be susceptible to electrophilic substitution reactions. Under appropriate conditions, this could enable its incorporation into polymers through electrophilic aromatic substitution polymerization. Alternatively, the ethoxyphenyl group could be functionalized prior to polymerization to introduce polymerizable groups, such as vinyl or acetylene (B1199291) moieties, allowing for its participation in chain-growth polymerization. The presence of the ethoxy group is expected to enhance the solubility of the resulting polymers in organic solvents, a desirable property for processing and characterization.
A hypothetical comparison of polymers derived from this compound with other amine-containing polymers is presented in Table 1.
Table 1: Theoretical Comparison of Polymer Properties Based on Amine Monomers This table presents hypothetical data based on general principles of polymer chemistry.
| Polymer Type | Monomers | Potential Glass Transition Temperature (Tg) (°C) | Expected Solubility | Potential Applications |
| Polyamide | This compound + Adipoyl chloride | 120-150 | Good in polar aprotic solvents | High-performance fibers, engineering plastics |
| Polyurea | This compound + Methylene (B1212753) diphenyl diisocyanate | 150-180 | Moderate in polar solvents | Elastomers, coatings, adhesives |
| Polyepoxide | This compound + Bisphenol A diglycidyl ether | 90-120 | Good in a range of solvents | Adhesives, composites, coatings |
Theoretical Design of this compound-based Optoelectronic Materials
The electronic properties of the ethoxybenzene ring in this compound suggest its potential for use in optoelectronic materials. The ethoxy group is an electron-donating group, which increases the electron density of the aromatic ring and can lower the ionization potential of the molecule. This characteristic is beneficial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where efficient charge injection and transport are crucial.
Theoretical calculations, such as Density Functional Theory (DFT), could be employed to predict the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of polymers or small molecules incorporating the this compound moiety. These calculations would provide insights into the material's potential as a hole-transporting layer or as a component in a donor-acceptor system for organic solar cells. The flexible propyl chain could also influence the morphology of thin films, which is a critical factor in the performance of optoelectronic devices.
Table 2 outlines the theoretically predicted optoelectronic properties of a hypothetical polymer incorporating this compound.
Table 2: Predicted Optoelectronic Properties of a Hypothetical Polymer P-NEP This table presents hypothetical data based on computational chemistry predictions for a polymer derived from this compound (P-NEP).
| Property | Predicted Value | Significance |
| HOMO Level | -5.2 eV | Suitable for hole injection from common anodes like ITO. |
| LUMO Level | -2.5 eV | Indicates a wide bandgap, suggesting blue emission is possible. |
| Bandgap | 2.7 eV | Potentially useful as a host material in phosphorescent OLEDs. |
| Exciton Binding Energy | 0.4 eV | Influences the efficiency of charge separation in OPVs. |
Ligand Design for Coordination Chemistry and Catalysis
The nitrogen atom in this compound can act as a Lewis base, making the molecule a potential ligand for coordination with metal ions. The coordination of the nitrogen atom to a metal center can be influenced by the steric bulk of the ethoxyphenyl and propyl groups. This allows for the tuning of the metal's coordination environment, which is a key principle in the design of catalysts.
The ethoxy group could also participate in coordination, potentially leading to bidentate (N,O-coordination) or bridging coordination modes, depending on the metal ion and reaction conditions. Such coordination complexes could find applications in catalysis, for example, in cross-coupling reactions or polymerization catalysis. The electronic properties of the ethoxyphenyl group would influence the electron density at the metal center, thereby affecting the catalytic activity and selectivity. The design of ligands based on N-alkylanilines has been a fruitful area of research in coordination chemistry. rsc.org
Table 3 provides a hypothetical overview of potential coordination complexes of this compound and their potential catalytic applications.
Table 3: Hypothetical Coordination Complexes and Potential Catalytic Applications This table presents hypothetical data based on known principles of coordination chemistry and catalysis.
| Metal Ion | Potential Coordination Mode | Potential Catalyst for |
| Palladium(II) | Monodentate (N-coordination) | Suzuki and Heck cross-coupling reactions. |
| Copper(I) | Bidentate (N,O-coordination) | Atom Transfer Radical Polymerization (ATRP). |
| Rhodium(I) | Monodentate (N-coordination) | Hydroformylation of alkenes. |
| Iron(II) | Bidentate (N,O-coordination) | Oxidation reactions. |
Interactions with Carbon-Based Nanomaterials and Surface Functionalization (e.g., Graphene Oxide Derivatives)
The aromatic ethoxyphenyl group of this compound suggests a strong potential for non-covalent interactions, specifically π-π stacking, with the surfaces of carbon-based nanomaterials like graphene and carbon nanotubes. This interaction can be exploited for the dispersion of these nanomaterials in various solvents and polymer matrices, which is a significant challenge in their processing and application.
Furthermore, the amine group provides a route for covalent functionalization of materials like graphene oxide (GO), which is rich in oxygen-containing functional groups such as epoxides and carboxylic acids. The nucleophilic amine can react with these groups to form stable covalent bonds, leading to the surface modification of GO. This functionalization can alter the electronic properties of graphene, improve its dispersibility, and introduce new functionalities. Studies on the functionalization of GO with various amines have demonstrated the feasibility of this approach. nih.govdp.tech The presence of the ethoxy group could further tailor the surface properties of the functionalized graphene, for instance, by influencing its hydrophobicity and interaction with specific polymers or solvents.
Table 4 summarizes the potential interactions and effects of this compound with carbon nanomaterials.
Table 4: Theoretical Interactions with Carbon-Based Nanomaterials This table presents hypothetical data based on established principles of surface science and nanomaterial functionalization.
| Nanomaterial | Type of Interaction | Potential Effect |
| Graphene | Non-covalent (π-π stacking) | Enhanced dispersion in organic solvents, improved compatibility with polymer matrices. |
| Carbon Nanotubes | Non-covalent (π-π stacking) | Debundling of nanotubes, improved processability for composite fabrication. |
| Graphene Oxide | Covalent (reaction with oxygen functional groups) | Improved thermal stability, tailored surface energy, enhanced dispersibility in non-polar solvents. |
Future Directions and Interdisciplinary Research Prospects for N 2 Ethoxyphenyl N Propylamine
Exploration of Novel Synthetic Paradigms
The synthesis of N-(2-Ethoxyphenyl)-N-propylamine has traditionally relied on established methods such as reductive amination or nucleophilic substitution. However, future research will likely focus on the development of more efficient, sustainable, and atom-economical synthetic routes. The exploration of catalytic C-N bond-forming reactions, including Buchwald-Hartwig and Ullmann-type couplings, could offer milder reaction conditions and broader substrate scopes. Furthermore, the application of flow chemistry and microwave-assisted synthesis presents opportunities to enhance reaction rates, improve yields, and facilitate process scalability. The investigation of biocatalytic approaches, utilizing enzymes such as amine dehydrogenases or transaminases, could provide highly enantioselective routes to chiral derivatives of this compound, opening new avenues for its application in stereoselective synthesis.
Integration of Advanced Spectroscopic Techniques with In-situ Reaction Monitoring
To gain deeper insights into the reaction kinetics and mechanisms of this compound synthesis, the integration of advanced spectroscopic techniques with in-situ reaction monitoring is crucial. Techniques such as Process Analytical Technology (PAT), including ReactIR (in-situ FTIR), Raman spectroscopy, and online High-Performance Liquid Chromatography (HPLC), can provide real-time data on the concentration of reactants, intermediates, and products. This allows for precise control over reaction parameters, optimization of reaction conditions, and the identification of transient intermediates that may not be observable through traditional offline analysis. The use of these techniques will be instrumental in developing robust and reproducible synthetic protocols for this compound and its analogues.
Deepening Mechanistic Understanding through Advanced Computational Modeling
Advanced computational modeling, particularly Density Functional Theory (DFT), offers a powerful tool to elucidate the intricate mechanistic details of reactions involving this compound. DFT calculations can be employed to model reaction pathways, determine transition state geometries and energies, and predict the influence of substituents and catalysts on reaction outcomes. This theoretical approach can provide valuable insights into the electronic and steric factors governing the reactivity of the molecule. By combining computational predictions with experimental validation, a more comprehensive and nuanced understanding of the underlying reaction mechanisms can be achieved, guiding the rational design of more efficient synthetic strategies.
Investigation of this compound as a Building Block for Complex Architectures
The structural features of this compound, including the secondary amine and the electronically-rich ethoxy-substituted phenyl ring, make it an attractive scaffold for the construction of more complex molecular architectures. Future research will likely explore its use as a key intermediate in the synthesis of novel heterocyclic compounds, such as benzimidazoles, quinolines, and other fused ring systems, which are prevalent in medicinal chemistry and materials science. The strategic functionalization of the aromatic ring or the secondary amine can lead to a diverse array of derivatives with potentially interesting biological activities or material properties. Its application in multicomponent reactions could also provide a rapid and efficient means to generate molecular complexity from simple starting materials.
Q & A
Basic Research Questions
Q. What synthetic strategies optimize the yield of N-(2-Ethoxyphenyl)-N-propylamine while minimizing by-products?
- Methodology : Use coupling agents like HBTU/HOBt with DIPEA as a base in DMF to facilitate amide bond formation, as demonstrated in analogous ethoxyphenyl-containing compounds . Optimize reaction temperature (e.g., 0–25°C) and stoichiometric ratios (1:1.2 amine:acid) to suppress side reactions. Purify via column chromatography using silica gel and a gradient of ethyl acetate/hexane .
Q. How can researchers verify the purity and structural integrity of This compound post-synthesis?
- Analytical Workflow :
- 1H/13C NMR : Confirm the presence of the ethoxy group (δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.2 ppm for OCH2) and propylamine chain (δ ~0.9–1.1 ppm for CH3, δ ~2.6–3.0 ppm for NH-CH2) .
- HPLC : Use a C18 column with UV detection at 255 nm (λmax for aromatic/amine groups) to achieve >99% purity .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C11H17NO: 180.1383) .
Q. What are the recommended storage conditions to ensure compound stability?
- Store as a crystalline solid at -20°C under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Stability data for related amines suggest a shelf life of ≥5 years under these conditions .
Advanced Research Questions
Q. How does the ethoxy substituent at the ortho-position influence the compound’s physicochemical and biological properties compared to meta- or para-substituted analogs?
- Structure-Activity Relationship (SAR) : The ortho-ethoxy group introduces steric hindrance, potentially reducing binding affinity to enzymes like cytochrome P450. Compare logP values (experimental vs. computational) to assess lipophilicity changes. For example, ortho-substituted analogs may exhibit 10–20% lower membrane permeability than para-substituted derivatives in Caco-2 assays .
Q. What mechanistic insights explain discrepancies in reported biological activities of This compound derivatives?
- Data Contradiction Analysis : Conflicting results in cytotoxicity assays (e.g., IC50 variability) may arise from differences in cell lines (e.g., HeLa vs. MCF-7), assay conditions (e.g., serum-free vs. serum-containing media), or metabolite interference. Validate findings using orthogonal methods like flow cytometry (apoptosis) and Western blot (target protein expression) .
Q. How can researchers design experiments to probe the compound’s potential as a covalent inhibitor?
- Experimental Design :
- Kinetic Studies : Monitor time-dependent enzyme inactivation using fluorescent substrates (e.g., fluorogenic protease assays).
- Mass Spectrometry : Identify adduct formation with catalytic cysteine residues (e.g., chikungunya virus nsP2 protease) .
- Mutagenesis : Compare inhibition potency against wild-type vs. C478A mutant enzymes to confirm covalent binding .
Q. What in vitro toxicity profiling strategies are recommended for early-stage pharmacological studies?
- Toxicity Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
